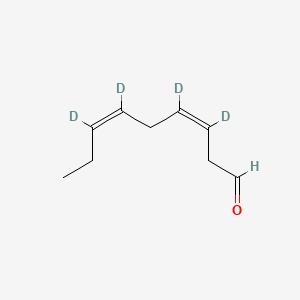

cis,cis-3,6-Nonadienal-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H14O |

|---|---|

Molecular Weight |

142.23 g/mol |

IUPAC Name |

(3Z,6Z)-3,4,6,7-tetradeuterionona-3,6-dienal |

InChI |

InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,9H,2,5,8H2,1H3/b4-3-,7-6-/i3D,4D,6D,7D |

InChI Key |

FIDBXHOCOXRPRO-QFLBLQEISA-N |

Isomeric SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\CC=O)/[2H])/CC |

Canonical SMILES |

CCC=CCC=CCC=O |

Origin of Product |

United States |

Foundational & Exploratory

cis,cis-3,6-Nonadienal-d4 chemical properties

Executive Summary

This technical guide provides a summary of the known chemical properties of cis,cis-3,6-Nonadienal. Due to the absence of specific data for the deuterated form, cis,cis-3,6-Nonadienal-d4, this document serves as a foundational reference for researchers and drug development professionals. It outlines the core chemical data of the non-deuterated compound, discusses potential synthetic considerations for its deuterated analogue, and provides a framework for experimental design.

Chemical Properties of cis,cis-3,6-Nonadienal

The chemical properties of the non-deuterated cis,cis-3,6-Nonadienal are summarized below. These values can serve as estimates for the deuterated compound, with the molecular weight adjusted for the four deuterium (B1214612) atoms.

Table 1: General Chemical Properties of cis,cis-3,6-Nonadienal

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O | [2] |

| Molecular Weight | 138.21 g/mol | [3] |

| CAS Number | 21944-83-2 | [2] |

| Appearance | Colorless oil | [3] |

| Boiling Point | 201.79 °C (estimated) | [4] |

| Flash Point | 70.50 °C (estimated) | [4] |

| Solubility in Water | 318.8 mg/L at 25 °C (estimated) | [4] |

Note: The molecular weight of this compound would be approximately 142.23 g/mol . The exact positions of the four deuterium atoms would need to be specified for unambiguous identification.

Spectroscopic Data

Specific spectroscopic data for this compound is not available. However, data for the non-deuterated isomer, trans-2,cis-6-Nonadienal, can be found in public databases such as PubChem and may provide some reference.[5] For the deuterated compound, 2H NMR would be a critical analytical technique to confirm the location and incorporation of deuterium. Mass spectrometry would also be essential to determine the isotopic purity.

Synthesis of Deuterated Compounds

The synthesis of selectively deuterated molecules is a specialized field. Generally, deuterated compounds are prepared by introducing deuterium atoms at specific positions using deuterated reagents.

A potential logical workflow for obtaining and characterizing this compound is outlined below.

Caption: General workflow for the synthesis and characterization of a deuterated compound.

Biological Context and Potential Applications

cis,cis-3,6-Nonadienal is a volatile compound found in cucumbers.[2] Studies suggest that linolenic and linoleic acids are precursors for its biosynthesis.[2] The biosynthesis of nonadienal isomers is thought to be catalyzed by hydroperoxide lyases.[3]

Deuterated standards like this compound are valuable in metabolic studies and for quantifying the endogenous levels of the non-deuterated compound using mass spectrometry-based methods.

The biosynthetic pathway of related nonadienal compounds can be represented as follows:

Caption: Simplified biosynthetic pathway of nonadienals.

Handling and Storage

For the non-deuterated analogue, trans-2,cis-6-Nonadienal, it is recommended to keep the container tightly closed in a dry, cool, and well-ventilated place. It should be kept away from heat, sparks, and flame. Storage under nitrogen and refrigeration is also advised. It is stable under normal conditions.

Conclusion

While specific data for this compound is currently unavailable, this guide provides a comprehensive overview of the properties of its non-deuterated counterpart and outlines a general approach for its synthesis and characterization. The information presented here should serve as a valuable resource for researchers and professionals in the field of drug development and metabolic research. Further experimental work is required to elucidate the specific properties and behavior of the deuterated compound.

References

- 1. (Z,Z)-3,6-nonadien-1-ol, 53046-97-2 [thegoodscentscompany.com]

- 2. cis,cis-3,6-Nonadienal | 21944-83-2 - Coompo [coompo.com]

- 3. trans,cis-2,6-Nonadienal - Wikipedia [en.wikipedia.org]

- 4. 3,6-nonadienal, 78263-66-8 [thegoodscentscompany.com]

- 5. trans-2,cis-6-Nonadienal | C9H14O | CID 643731 - PubChem [pubchem.ncbi.nlm.nih.gov]

cis,cis-3,6-Nonadienal-d4 physical characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis,cis-3,6-Nonadienal is a volatile organic compound known for its characteristic aroma, reminiscent of cucumbers.[1] Its deuterated isotopologue, cis,cis-3,6-Nonadienal-d4, serves as a valuable internal standard for analytical applications, particularly in mass spectrometry-based quantification of the parent compound in various matrices. The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, enabling precise and accurate measurement. This technical guide provides an overview of the physical characteristics, a general experimental protocol for the synthesis of deuterated aldehydes, and a workflow for the quality control of such standards.

Physical and Chemical Characteristics

The following table summarizes the known physical and chemical properties of cis,cis-3,6-Nonadienal. The data for the deuterated compound is estimated based on the non-deuterated form.

| Property | Value (cis,cis-3,6-Nonadienal) | Value (this compound, Estimated) | Reference |

| Molecular Formula | C₉H₁₄O | C₉H₁₀D₄O | [2] |

| Molecular Weight | 138.21 g/mol | 142.23 g/mol | [2] |

| CAS Number | 21944-83-2 | Not available | [2] |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | [3] |

| Boiling Point | 201.80 °C @ 760 mm Hg (est.) | ~201.80 °C @ 760 mm Hg | [2] |

| Vapor Pressure | 0.300 mmHg @ 25 °C (est.) | ~0.300 mmHg @ 25 °C | [2] |

| Flash Point | 70.50 °C (159.00 °F) TCC (est.) | ~70.50 °C | [2] |

| Solubility | Soluble in chloroform, dichloromethane, DMSO | Soluble in chloroform, dichloromethane, DMSO | [1] |

Experimental Protocols

General Methodology for the Synthesis of Deuterated Aldehydes

The synthesis of deuterated aldehydes can be achieved through various methods. One common approach involves the reduction of a corresponding carboxylic acid derivative using a deuterium-donating reducing agent, followed by oxidation.[4][] The following is a representative, non-specific protocol.

1. Reduction of a Carboxylic Acid Ester to a Deuterated Alcohol:

-

A suitable ester precursor of cis,cis-3,6-nonadienoic acid is dissolved in an anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to 0 °C in an ice bath.

-

A deuterium-donating reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄), is added portion-wise to the stirred solution.

-

The reaction is allowed to proceed for a specified time, typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The reaction is quenched by the slow addition of a suitable reagent (e.g., ethyl acetate), followed by the addition of water and a base (e.g., sodium hydroxide (B78521) solution) to precipitate the aluminum salts.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the deuterated alcohol.

2. Oxidation of the Deuterated Alcohol to a Deuterated Aldehyde:

-

The deuterated alcohol is dissolved in a suitable solvent (e.g., dichloromethane).

-

An oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Dess-Martin periodinane-based reagent, is added to the solution.

-

The reaction mixture is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of silica (B1680970) gel or celite to remove the oxidant byproducts.

-

The solvent is evaporated under reduced pressure, and the resulting crude deuterated aldehyde is purified by column chromatography on silica gel to yield the final product, this compound.

Quality Control Workflow

The identity and purity of the synthesized deuterated standard must be rigorously confirmed. The following diagram illustrates a typical quality control workflow.

Figure 1. Quality Control Workflow for Deuterated Standards

References

Isotopic Labeling in Nonadienal Formation Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E,E)-2,4-nonadienal and (E,Z)-2,4-nonadienal are potent lipid-derived volatile compounds that significantly contribute to the flavor and aroma profiles of various foods and are also implicated in oxidative stress-related physiological and pathological processes. Understanding their formation pathways is crucial for controlling flavor development in the food industry and for elucidating their roles in biological systems. Isotopic labeling has emerged as a powerful technique to trace the metabolic fate of precursors and unravel the complex mechanisms of nonadienal formation. This guide provides a comprehensive overview of the application of isotopic labeling, particularly with ¹³C and deuterium, in studying the formation of nonadienal isomers from the oxidation of linoleic acid.

Core Concepts: Nonadienal Formation Pathways

Nonadienal isomers are primarily formed from the decomposition of linoleic acid hydroperoxides, specifically 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE) and 13-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPODE). These hydroperoxides are generated through enzymatic (e.g., lipoxygenase) or non-enzymatic (autoxidation) processes. The subsequent cleavage of the hydroperoxide carbon chain leads to the formation of various volatile and non-volatile products, including nonadienal isomers.

Isotopic labeling allows researchers to track the carbon atoms and hydrogen atoms from the initial linoleic acid molecule to the final nonadienal products, providing definitive evidence for the proposed reaction mechanisms.

Signaling Pathways and Logical Relationships

The formation of nonadienal from linoleic acid involves a series of oxidative and cleavage reactions. The following diagram illustrates the generally accepted pathways.

The Pivotal Precursor: An In-depth Technical Guide on the Role of cis,cis-3,6-Nonadienal in the Cucumber Volatile Profile

For Immediate Release

This technical guide delves into the critical role of cis,cis-3,6-nonadienal as a key intermediate in the formation of the characteristic fresh, green aroma of cucumber (Cucumis sativus L.). While often overshadowed by its more sensorially potent isomer, (E,Z)-2,6-nonadienal, understanding the biosynthesis, transformation, and analytical considerations of cis,cis-3,6-nonadienal is fundamental for researchers, scientists, and professionals in flavor science and agricultural biotechnology. This document provides a comprehensive overview of the biochemical pathways, detailed experimental protocols for its analysis, and quantitative data to support further research and development in enhancing cucumber flavor.

Introduction: The Chemistry of Cucumber's Signature Scent

The fresh, green, and slightly floral aroma of cucumber is a complex mosaic of volatile organic compounds (VOCs), primarily C6 and C9 aldehydes and alcohols.[1][2] These compounds are not present in intact cucumber tissue but are rapidly generated upon cellular disruption, such as cutting or chewing, through the lipoxygenase (LOX) pathway.[2][3] Among the C9 aldehydes, (E,Z)-2,6-nonadienal is widely recognized as the principal character impact compound, imparting the quintessential cucumber-like aroma.[4][5][6] However, the formation of this key odorant is dependent on the initial production and subsequent isomerization of its precursor, cis,cis-3,6-nonadienal ((Z,Z)-3,6-nonadienal).

Biosynthesis of cis,cis-3,6-Nonadienal and its Conversion

The generation of C9 aldehydes in cucumber is a well-characterized enzymatic cascade initiated from polyunsaturated fatty acids. This process, known as the lipoxygenase (LOX) pathway, involves several key enzymes.

2.1. The Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL) Pathway

The biosynthesis of cis,cis-3,6-nonadienal begins with the oxygenation of α-linolenic acid, a common fatty acid in plant tissues. The enzyme 9-lipoxygenase (9-LOX) catalyzes the introduction of molecular oxygen to α-linolenic acid, forming 9-hydroperoxy-octadecatrienoic acid (9-HPOT).[1][3] Subsequently, the enzyme hydroperoxide lyase (HPL) cleaves this 9-hydroperoxide, yielding two fragments: a C9 aldehyde, specifically (Z,Z)-3,6-nonadienal, and a C9 oxo-acid.[3][7] In cucumber, HPL enzymes exist that can cleave both 9- and 13-hydroperoxides, leading to the formation of both C9 and C6 aldehydes, respectively.[8]

2.2. Isomerization to (E,Z)-2,6-nonadienal

While cis,cis-3,6-nonadienal is formed directly from the HPL cleavage, it is often present in lower concentrations than its isomer, (E,Z)-2,6-nonadienal. This is due to the action of a (3Z):(2E)-hexenal isomerase.[7][9] This enzyme efficiently catalyzes the isomerization of the cis-3 double bond to a trans-2 double bond, converting (Z,Z)-3,6-nonadienal into the more sensorially impactful (E,Z)-2,6-nonadienal.[7][9] This enzymatic step is crucial in shaping the final aroma profile of cucumber.

Quantitative Data of C9 Aldehydes in Cucumber

The concentration of cis,cis-3,6-nonadienal and other C9 aldehydes can vary significantly between different cucumber cultivars. The following table summarizes quantitative data from a study on a recombinant inbred line (RIL) population of cucumber, showcasing the range of concentrations observed.

| Compound | Parental Line Q16 (μg/g FW) | Parental Line Q24 (μg/g FW) | RIL Population Range (μg/g FW) | RIL Population Mean (μg/g FW) |

| (Z,Z)-3,6-Nonadienal | 0.025 ± 0.004 | 0.040 ± 0.002 | 0.010–0.122 | 0.051 ± 0.023 |

| (E)-2-Nonenal | 0.792 ± 0.099 | 2.371 ± 0.169 | 0.415–3.230 | 1.441 ± 0.648 |

| (E,Z)-2,6-Nonadienal | 1.986 ± 0.211 | 9.873 ± 0.533 | 1.261–12.348 | 5.435 ± 2.651 |

Data adapted from a study on a recombinant inbred line population of cucumber.[10]

Sensory Profile

Specific sensory data for pure cis,cis-3,6-nonadienal is limited in published literature. However, information on closely related C9 compounds provides context for its likely contribution to the overall aroma profile. Its corresponding alcohol, (Z,Z)-3,6-nonadien-1-ol, is described as having a "melon or cucumber" odor.[11] The isomer, (E,Z)-2,6-nonadienal, has a very powerful green, cucumber, and violet leaf aroma with watery, melon-like nuances.[12][13] Given its role as a direct precursor, it is plausible that cis,cis-3,6-nonadienal contributes to the green and melon-like notes of the overall cucumber flavor, albeit likely with a higher odor threshold than its trans-2 isomer.

Experimental Protocols

The analysis of cis,cis-3,6-nonadienal and other volatile compounds in cucumber is typically performed using gas chromatography-mass spectrometry (GC-MS) coupled with a headspace sampling technique, most commonly solid-phase microextraction (SPME).

5.1. Sample Preparation and Headspace Solid-Phase Microextraction (HS-SPME)

This protocol outlines a general procedure for the extraction of volatile compounds from cucumber fruit tissue.

-

Sample Homogenization: A known weight of fresh cucumber tissue (e.g., 5-7 g) is homogenized, often cryogenically to prevent enzymatic activity.[4][5]

-

Vial Preparation: The homogenized sample is placed in a headspace vial (e.g., 20 mL).[4]

-

Matrix Modification: A saturated NaCl solution (e.g., 1.5 mL) is often added to the vial to increase the ionic strength of the aqueous phase, which enhances the release of volatile compounds into the headspace.[8] An internal standard (e.g., 2-octanol (B43104) or octanal) is added for quantification.[5][8]

-

Equilibration: The vial is sealed and equilibrated at a specific temperature (e.g., 35-40°C) for a set time (e.g., 15-30 minutes) with agitation to allow the volatiles to partition into the headspace.[5][8]

-

SPME Fiber Exposure: A preconditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period (e.g., 30 minutes) at the equilibration temperature to adsorb the volatile compounds.[4][5]

5.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Following extraction, the SPME fiber is introduced into the GC injector for thermal desorption of the analytes.

-

Injector: The injector is operated in splitless mode at a high temperature (e.g., 250°C) to ensure efficient desorption of the volatiles from the SPME fiber.[8]

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.0-1.5 mL/min).[14]

-

Column: A non-polar or mid-polar capillary column, such as a DB-5MS (30 m × 0.25 mm × 0.25 µm), is commonly used for the separation of the volatile compounds.[8][15]

-

Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 250-280°C) to elute all compounds of interest.[15][16]

-

Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Data is collected over a mass range of m/z 50-500.[15][16]

-

Compound Identification: Volatile compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and reference libraries such as NIST.[5]

Conclusion

cis,cis-3,6-Nonadienal plays a crucial, albeit transient, role in the development of the characteristic aroma of cucumber. As the direct product of the lipoxygenase-hydroperoxide lyase pathway acting on α-linolenic acid, it serves as the essential precursor to the highly potent odorant, (E,Z)-2,6-nonadienal. While its own sensory contribution is not as well-defined, its presence and enzymatic conversion are pivotal in the cascade of reactions that define cucumber's fresh flavor profile. A thorough understanding of the biosynthesis and analysis of cis,cis-3,6-nonadienal, as outlined in this guide, is vital for flavor chemists, food scientists, and plant breeders aiming to modulate and enhance the sensory qualities of cucumber. Future research focusing on the specific sensory properties of pure cis,cis-3,6-nonadienal will further illuminate its precise role in the complex aroma of this globally important vegetable.

References

- 1. Profiling of Volatile Compounds and Associated Gene Expression and Enzyme Activity during Fruit Development in Two Cucumber Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Non-targeted metabolomic analysis for the comparative evaluation of volatile organic compounds in 20 globally representative cucumber lines [frontiersin.org]

- 5. Diversity of Volatile Profiles and Nutritional Traits Among 29 Cucumber Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Differences in the Composition and Content of Volatile Compounds in Cucumber Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Identification and Characterization of (3Z):(2E)-Hexenal Isomerases from Cucumber [frontiersin.org]

- 8. Comprehensive Characterization of Fruit Volatiles and Nutritional Quality of Three Cucumber (Cucumis sativus L.) Genotypes from Different Geographic Groups after Bagging Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification and Characterization of (3Z):(2E)-Hexenal Isomerases from Cucumber - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative trait locus mapping of fruit aroma compounds in cucumber (Cucumber sativus L.) based on a recombinant inbred line population - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (Z,Z)-3,6-nonadien-1-ol, 53046-97-2 [thegoodscentscompany.com]

- 12. Fragrance University [fragranceu.com]

- 13. fraterworks.com [fraterworks.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. ukm.my [ukm.my]

The Discovery and Characterization of Deuterated Nonadienal Isomers: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of deuterated nonadienal isomers. Nonadienal, a nine-carbon doubly unsaturated aldehyde, is a significant molecule in flavor chemistry and a product of lipid peroxidation. The selective incorporation of deuterium (B1214612) in place of hydrogen atoms offers a powerful tool for studying its metabolic fate, reaction mechanisms, and biological activity. This document details established methodologies for the deuteration of unsaturated aldehydes, analytical techniques for the characterization of the resulting isomers, and discusses the potential roles of these compounds in cellular signaling pathways related to oxidative stress. While specific literature on the initial discovery of deuterated nonadienal isomers is sparse, this guide consolidates information from related deuterated molecules to provide a foundational resource for researchers, scientists, and drug development professionals.

Introduction

Nonadienal isomers, such as (2E,6Z)-nonadienal and (2E,4Z)-nonadienal, are well-known for their characteristic aromas, particularly the fresh scent of cucumbers.[1] Beyond their role as flavor and fragrance compounds, they are also products of lipid peroxidation, a process implicated in cellular damage and various disease states. The strategic replacement of hydrogen with its stable isotope, deuterium, creates a heavier, stronger carbon-deuterium bond. This substitution can lead to a kinetic isotope effect (KIE), slowing down metabolic processes and chemical reactions involving the cleavage of that bond.[2] This "metabolic switching" is of significant interest in drug development for enhancing the pharmacokinetic profiles of bioactive molecules.[3]

This guide focuses on the synthesis and analysis of deuterated nonadienal isomers, providing researchers with the necessary theoretical and practical knowledge to work with these compounds.

Synthesis of Deuterated Nonadienal Isomers

The introduction of deuterium into nonadienal isomers can be achieved through various synthetic strategies, primarily targeting the aldehyde proton or other positions in the carbon chain. The choice of method depends on the desired position of deuteration and the required level of deuterium incorporation.

N-Heterocyclic Carbene (NHC) Catalysis for C-1 Deuteration

A highly effective method for the selective deuteration of the formyl group (C-1) of aldehydes, including α,β-unsaturated aldehydes, involves the use of N-heterocyclic carbene (NHC) catalysts with deuterium oxide (D₂O) as the deuterium source.[2]

Experimental Protocol: NHC-Catalyzed H/D Exchange

-

Materials: α,β-Unsaturated nonadienal isomer, an NHC catalyst precursor (e.g., a triazolium salt), a base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene), and deuterium oxide (D₂O).

-

Procedure:

-

To a solution of the nonadienal isomer in a suitable solvent (e.g., THF), add the NHC precursor and the base.

-

Add D₂O to the mixture.

-

Stir the reaction at room temperature for a specified period (e.g., 12-24 hours), monitoring the reaction progress by ¹H NMR to observe the disappearance of the aldehyde proton signal.

-

Upon completion, quench the reaction with a suitable reagent and extract the product with an organic solvent.

-

Purify the deuterated nonadienal by column chromatography.

-

Logical Workflow for NHC-Catalyzed Deuteration

Caption: Workflow for the NHC-catalyzed deuteration of nonadienal.

Reduction of a Deuterated Precursor

An alternative strategy involves the synthesis of a deuterated precursor, which is then converted to the desired deuterated nonadienal. For example, a deuterated nonadienoic acid can be reduced to the corresponding deuterated nonadienol, which is then oxidized to the aldehyde.

Analytical Characterization

The successful synthesis and purification of deuterated nonadienal isomers require robust analytical techniques to confirm the position and extent of deuterium incorporation, as well as to differentiate between isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of deuterated compounds.

-

¹H NMR: The disappearance or reduction in the intensity of a specific proton signal indicates successful deuteration at that position.[4]

-

²H NMR: Directly observes the deuterium nuclei, providing a clean spectrum showing only the deuterated positions.[4]

-

¹³C NMR: Deuterium substitution causes a characteristic upfield shift in the resonance of the attached carbon and can also be used for quantitative analysis of deuterium incorporation.[5][6]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the deuterated nonadienal isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR: Acquire a standard ¹H NMR spectrum. The integration of the residual proton signal at the deuterated position relative to other non-deuterated protons allows for the quantification of deuterium incorporation.

-

²H NMR: Acquire a ²H NMR spectrum to confirm the presence and chemical environment of the deuterium atoms.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to observe isotopic shifts.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate the isomers and determine their molecular weight and fragmentation patterns. The mass spectrum of a deuterated compound will show a molecular ion peak shifted by the number of incorporated deuterium atoms.[7]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the deuterated nonadienal isomer in a volatile solvent (e.g., hexane).

-

GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a polar column to separate isomers). The temperature program should be optimized to achieve good separation of the nonadienal isomers.

-

MS Detection: The eluting compounds are introduced into the mass spectrometer. The mass spectra are recorded, and the molecular ion peaks are analyzed to confirm deuteration.

Quantitative Data

The following table summarizes hypothetical quantitative data for the synthesis and characterization of a deuterated nonadienal isomer, based on typical results for similar compounds found in the literature.

| Parameter | C-1 Deuterated (2E,6Z)-Nonadienal |

| Synthesis Method | NHC-Catalyzed H/D Exchange |

| Yield | 85% |

| Deuterium Incorporation (%) | >98% (by ¹H NMR) |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 9.51 (s, <0.02H, residual CHO), 6.85 (dt, 1H), 6.12 (d, 1H), 5.4-5.6 (m, 2H), 2.3 (q, 2H), 2.1 (q, 2H), 0.95 (t, 3H) |

| ²H NMR (CDCl₃, 61.4 MHz) δ (ppm) | 9.51 (s) |

| GC-MS (m/z) | [M]⁺ = 139 |

Biological Significance and Signaling Pathways

Nonadienal is a product of the oxidative degradation of polyunsaturated fatty acids (PUFAs), a process that is implicated in cellular signaling and oxidative stress. The deuteration of nonadienal can be a valuable tool to study these pathways.

Lipid Peroxidation and Oxidative Stress

Lipid peroxidation is a chain reaction where free radicals attack lipids containing carbon-carbon double bonds, such as those in cell membranes. This process leads to the formation of lipid hydroperoxides, which can then decompose into various reactive aldehydes, including nonadienal. These aldehydes can form adducts with proteins and DNA, leading to cellular dysfunction.

Signaling Pathway: Lipid Peroxidation and Downstream Effects

Caption: The role of nonadienal in lipid peroxidation and oxidative stress.

The introduction of deuterium at positions susceptible to hydrogen abstraction can slow down the lipid peroxidation process due to the kinetic isotope effect, thereby reducing the formation of nonadienal and subsequent cellular damage. This makes deuterated nonadienal and its precursors valuable probes for studying the mechanisms of oxidative stress.

Conclusion

The synthesis and characterization of deuterated nonadienal isomers provide a powerful approach for investigating the biological roles of these lipid-derived aldehydes. While the direct discovery of these specific deuterated isomers is not well-documented, the methodologies for their synthesis and analysis are well-established. This technical guide provides a foundational framework for researchers to prepare and study these important molecules, with the potential to yield significant insights into the mechanisms of oxidative stress and to aid in the development of novel therapeutic strategies.

References

- 1. trans-2,cis-6-Nonadienal | 557-48-2 | Benchchem [benchchem.com]

- 2. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

The Untapped Potential of cis,cis-3,6-Nonadienal-d4 as a Metabolic Tracer: A Technical Guide

Disclaimer: The use of cis,cis-3,6-Nonadienal-d4 as a metabolic tracer is a novel concept, and as such, there is a lack of direct published research on its specific applications. This guide is a forward-looking technical whitepaper that outlines the potential of this compound in metabolic research. The methodologies and data presented are based on established principles of stable isotope labeling and studies of analogous deuterated lipid tracers.

Introduction to Stable Isotope Tracing in Lipidomics

Stable isotope labeling is a powerful and indispensable technique in the field of metabolic research, allowing for the precise tracking and quantification of molecules within complex biological systems. By replacing common isotopes with heavier, stable isotopes such as deuterium (B1214612) (²H), researchers can distinguish exogenously supplied molecules from their endogenous counterparts. Deuterated fatty acids and lipids have become invaluable tools for elucidating the dynamics of lipid metabolism, including synthesis, turnover rates, and metabolic fluxes.[1][2] The use of these tracers, in conjunction with sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS), provides a dynamic view of metabolic pathways that is not achievable with traditional static measurements.[3][4][5]

cis,cis-3,6-Nonadienal is a C9 aldehyde known for its characteristic cucumber aroma and is biosynthesized from α-linolenic acid.[6] Its deuterated form, this compound, presents a unique opportunity to trace the metabolic fate of this specific unsaturated aldehyde. While direct studies are not yet available, this guide will explore its potential applications, from cell culture to in vivo models, and provide a framework for its use in advancing our understanding of lipid metabolism.

Synthesis and Characterization of this compound

The synthesis of deuterated C9 flavor volatiles has been previously described, and a similar approach could be employed for this compound.[7] A plausible synthetic route would involve the regiospecific deuterogenation of a suitable alkynol precursor, followed by chain extension and oxidation to the aldehyde.

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis of this compound.

Characterization of the final product would be crucial and would involve techniques such as:

-

Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the position and incorporation of deuterium atoms.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the isotopic purity and confirm the mass shift.

Experimental Protocols

Cell Culture Labeling Studies

Objective: To trace the incorporation and metabolic fate of this compound in cultured cells.

Methodology:

-

Cell Culture: Plate cells (e.g., hepatocytes, adipocytes) at a desired density and allow them to adhere overnight.

-

Preparation of Labeling Medium: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Dilute the stock solution in cell culture medium to the final desired concentration (e.g., 10-50 µM).

-

Labeling: Remove the existing medium from the cells and replace it with the labeling medium.

-

Time-Course Experiment: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Cell Harvesting and Lipid Extraction: At each time point, wash the cells with ice-cold PBS, and then harvest them. Extract total lipids using a modified Bligh-Dyer or Folch method.

-

Sample Preparation for GC-MS Analysis:

-

The lipid extract is dried under a stream of nitrogen.

-

Aldehydes within the extract are derivatized to improve their volatility and chromatographic properties. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[4][8]

-

The derivatized sample is then reconstituted in a suitable solvent for GC-MS analysis.

-

In Vivo Animal Studies

Objective: To investigate the whole-body metabolism and tissue distribution of this compound.

Methodology:

-

Animal Model: Use a suitable animal model (e.g., mice or rats).

-

Tracer Administration: Administer this compound via oral gavage or intravenous injection. The dosage will need to be optimized but can be guided by studies with other deuterated fatty acids.[9]

-

Sample Collection: Collect blood samples at various time points post-administration. At the end of the study, euthanize the animals and collect various tissues (e.g., liver, adipose tissue, brain).

-

Sample Processing:

-

Separate plasma from whole blood.

-

Homogenize tissue samples.

-

Extract lipids from plasma and tissue homogenates.

-

-

GC-MS Analysis: Derivatize and analyze the lipid extracts as described for the cell culture studies.

Data Presentation

The quantitative data obtained from GC-MS analysis can be summarized in tables to facilitate comparison and interpretation.

| Time (hours) | Isotopic Enrichment of this compound in Total Cellular Lipids (%) |

| 0 | 0 |

| 2 | 5.2 ± 0.6 |

| 4 | 12.8 ± 1.1 |

| 8 | 25.3 ± 2.5 |

| 12 | 38.9 ± 3.1 |

| 24 | 45.1 ± 4.0 |

| Table 1: Hypothetical Time-Course of Isotopic Enrichment in Cultured Hepatocytes. |

| Tissue | Isotopic Enrichment of this compound (nmol/g tissue) 24h post-administration |

| Liver | 15.6 ± 2.1 |

| Adipose Tissue | 28.4 ± 3.5 |

| Brain | 2.1 ± 0.3 |

| Plasma | 5.9 ± 0.8 (nmol/mL) |

| Table 2: Hypothetical Tissue Distribution of this compound in a Mouse Model. |

Visualization of Workflows and Pathways

Experimental Workflow

Caption: Generalized experimental workflow for metabolic tracing.

Hypothetical Metabolic Pathway

Based on the known metabolism of other aldehydes, this compound could undergo several metabolic transformations.[10]

Caption: Plausible metabolic pathways for this compound.

Conclusion

While the application of this compound as a metabolic tracer is still in its conceptual phase, the potential it holds for lipidomics research is significant. This guide provides a comprehensive, albeit hypothetical, framework for its synthesis, application in experimental models, and data analysis. The use of such a specific tracer could provide novel insights into the metabolic fate of C9 unsaturated aldehydes, which are not only flavor compounds but also products of lipid peroxidation and may have roles in cellular signaling. Further research is warranted to synthesize and validate this compound as a tool for the metabolic research community.

References

- 1. Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. trans,cis-2,6-Nonadienal - Wikipedia [en.wikipedia.org]

- 7. Synthesis of deuterated C-6 and C-9 flavour volatiles [periodicos.capes.gov.br]

- 8. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Ubiquitous Presence of cis,cis-3,6-Nonadienal in Nature: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

cis,cis-3,6-Nonadienal, a volatile C9 aldehyde, is a significant contributor to the characteristic fresh, green, and often fruity aromas of numerous plants and plays a role in the complex flavor profiles of some animal products. This technical guide provides a comprehensive overview of the natural occurrence of cis,cis-3,6-Nonadienal, detailing its presence in various biological sources. The guide summarizes quantitative data, elucidates its biosynthetic pathway, and provides detailed experimental protocols for its extraction, identification, and quantification. This document aims to serve as a valuable resource for researchers in natural product chemistry, food science, and drug development by consolidating the current knowledge on this potent aroma compound.

Introduction

Volatile organic compounds (VOCs) are critical for the sensory perception of food and play diverse roles in chemical ecology. Among these, C9 aldehydes, derived from the enzymatic oxidation of polyunsaturated fatty acids, are particularly important for the characteristic "green" and "fresh" notes of many fruits and vegetables. cis,cis-3,6-Nonadienal, with its potent watermelon and cucumber-like aroma, is a key member of this family. Understanding its natural distribution, concentration, and biosynthesis is crucial for applications ranging from flavor and fragrance development to the study of plant-pathogen interactions and potentially, for its bioactive properties.

Natural Occurrence of cis,cis-3,6-Nonadienal and Related Isomers

cis,cis-3,6-Nonadienal and its isomers have been identified across a diverse range of natural sources, from fruits and vegetables to seafood. The following tables summarize the quantitative data available for these compounds in various matrices. It is important to note that the (E,Z)-2,6-nonadienal isomer is more commonly reported and quantified in the literature.

Plant Kingdom

The primary sources of cis,cis-3,6-Nonadienal are within the plant kingdom, particularly in the Cucurbitaceae family.

Table 1: Quantitative Data of Nonadienal Isomers in Fruits and Vegetables

| Natural Source | Cultivar/Variety | Compound | Concentration (µg/kg) | Analytical Method |

| Watermelon (Citrullus lanatus) | 'Gavina'® | (Z,Z)-3,6-nonadienal | Detected | HS-SPME-GC-MS |

| Watermelon (Citrullus lanatus) | Not specified | (Z,Z)-3,6-nonadienal | Predominant odorant | Not specified |

| Cucumber (Cucumis sativus) | Inbred line 'No. 26' | (E,Z)-2,6-nonadienal | 93 - 1018 | HS-SPME-GC-MS |

| Cucumber (Cucumis sativus) | Recombinant Inbred Lines | (E,Z)-2,6-nonadienal | 1261 - 12348 | HS-SPME-GC-MS |

| Muskmelon (Cucumis melo) | Not specified | (E,Z)-2,6-nonadienal | Identified as a primary odorant | Aroma Extract Dilution Analysis |

| Honeydew Melon (Cucumis melo var. inodorus) | Not specified | (Z,Z)-2,6-nonadienal | Tentatively Identified | GC-MS/MS |

Animal Kingdom

The occurrence of nonadienal isomers in the animal kingdom is primarily linked to the oxidation of lipids.

Table 2: Occurrence of Nonadienal Isomers in Animal Products

| Natural Source | Condition | Compound | Notes |

| Oysters (Crassostrea gigas) | Fed Skeletonema diet | (Z,E)-2,6-nonadienal | Higher content compared to other diets.[1] |

| Boiled Cod (Gadus morhua) | Stored | (Z,Z)-3,6-nonadienal | Contributes to odor defects during storage.[2] |

| Cooked Meat (Beef, Pork) | Thermally treated | (E,E)-2,4-nonadienal, (E,Z)-2,6-nonadienal | Formed via lipid oxidation and Maillard reaction.[3][4] |

Biosynthesis of cis,cis-3,6-Nonadienal

In plants, cis,cis-3,6-Nonadienal is synthesized through the lipoxygenase (LOX) pathway, which is initiated upon tissue damage. The primary precursor is α-linolenic acid, an omega-3 fatty acid.

The key enzymatic steps are:

-

Lipoxygenase (LOX) Action: 9-lipoxygenase (9-LOX) catalyzes the addition of molecular oxygen to α-linolenic acid to form 9-hydroperoxyoctadecatrienoic acid (9-HPOT).

-

Hydroperoxide Lyase (HPL) Cleavage: The unstable 9-HPOT is then cleaved by a specific hydroperoxide lyase (HPL) to yield cis,cis-3,6-Nonadienal and 9-oxononanoic acid.

Experimental Protocols

The analysis of cis,cis-3,6-Nonadienal from natural sources is predominantly carried out using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and HS-SPME

This protocol provides a general framework for the extraction of volatile aldehydes from fruit and vegetable matter.

-

Sample Homogenization:

-

Weigh approximately 5 g of fresh sample tissue into a 20 mL headspace vial.

-

To enhance the release of volatiles and inhibit enzymatic activity, add a saturated NaCl solution (e.g., 1 mL).

-

For quantitative analysis, add a known amount of an appropriate internal standard (e.g., 2-methyl-3-heptanone).

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for its broad selectivity towards volatile and semi-volatile compounds.

-

Equilibration: Incubate the sealed vial at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) with agitation to allow the volatiles to partition into the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a specific duration (e.g., 30-60 minutes) at the same temperature to adsorb the analytes.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Desorption: Transfer the SPME fiber to the GC injector port for thermal desorption of the analytes (e.g., 250°C for 3-5 minutes) in splitless mode.

-

Gas Chromatography:

-

Column: A non-polar or mid-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane) or a DB-WAX (polyethylene glycol), is typically used for the separation of volatile compounds.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C, hold for 2-5 minutes), then ramps up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 5-10°C/min), with a final hold period.

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Identification: Compound identification is based on the comparison of mass spectra with spectral libraries (e.g., NIST, Wiley) and by comparing retention indices with those of authentic standards.

-

Conclusion

cis,cis-3,6-Nonadienal is a pivotal aroma compound that defines the sensory characteristics of several important fruits, most notably watermelon. Its natural occurrence extends to other plants and is also observed in animal products as a result of lipid degradation. The biosynthesis of this C9 aldehyde from α-linolenic acid via the lipoxygenase pathway is a well-established mechanism in plants. The analytical methodologies, particularly HS-SPME-GC-MS, provide a robust framework for the sensitive and accurate determination of this volatile compound. Further research is warranted to expand the quantitative data across a broader range of biological matrices and to explore the potential physiological and pharmacological activities of cis,cis-3,6-Nonadienal.

References

- 1. The effect of algae diets (Skeletonema costatum and Rhodomonas baltica) on the biochemical composition and sensory characteristics of Pacific cupped oysters (Crassostrea gigas) during land-based refinement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. zaguan.unizar.es [zaguan.unizar.es]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis and Use of cis,cis-3,6-Nonadienal-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust methodology for the synthesis, purification, and characterization of cis,cis-3,6-Nonadienal-d4. This deuterated analog of the potent aroma compound, cis,cis-3,6-Nonadienal, is synthesized for use as an internal standard in quantitative mass spectrometry-based assays. The protocol outlines a two-step synthesis involving the mild oxidation of cis,cis-3,6-nonadien-1-ol followed by a formyl-selective deuterium (B1214612) exchange. Furthermore, this document provides a protocol for its application as an internal standard to enhance the accuracy and precision of analytical measurements.

Introduction

Stable isotope-labeled compounds are invaluable tools in analytical chemistry, particularly in mass spectrometry, where they serve as ideal internal standards.[1][2][3] Their chemical and physical properties are nearly identical to their unlabeled counterparts, ensuring similar behavior during sample preparation and analysis, yet they are distinguishable by their mass-to-charge ratio.[2] cis,cis-3,6-Nonadienal is a volatile organic compound of interest in flavor and fragrance research. Accurate quantification of this and similar analytes in complex matrices necessitates the use of a reliable internal standard. This document provides a detailed protocol for the synthesis of this compound and its application.

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process, beginning with the oxidation of commercially available cis,cis-3,6-nonadien-1-ol, followed by the deuteration of the resulting aldehyde.

Step 1: Oxidation of cis,cis-3,6-nonadien-1-ol

The selective oxidation of the primary alcohol to the aldehyde is a critical step, requiring mild conditions to prevent over-oxidation to the carboxylic acid and isomerization of the double bonds.[4] The Dess-Martin periodinane (DMP) oxidation is a suitable method for this transformation due to its high chemoselectivity and neutral pH conditions.[4]

Caption: Oxidation of cis,cis-3,6-nonadien-1-ol to cis,cis-3,6-Nonadienal.

Step 2: Formyl-Selective Deuteration

The resulting cis,cis-3,6-Nonadienal undergoes a formyl-selective hydrogen-deuterium exchange to introduce the deuterium labels. This can be achieved using various modern synthetic methods, including photocatalytic or organocatalytic approaches with D₂O as the deuterium source.[5][6][7] These methods offer high deuterium incorporation with excellent functional group tolerance.[5]

Caption: Formyl-selective deuteration of cis,cis-3,6-Nonadienal.

Experimental Protocols

Materials

-

cis,cis-3,6-nonadien-1-ol (≥95%)

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃), saturated solution

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Photocatalyst (e.g., tetrabutylammonium (B224687) decatungstate) or Organocatalyst (e.g., N-heterocyclic carbene precursor)

-

Thiol co-catalyst (e.g., thiophenol)

-

Ethyl acetate

-

Hexanes

Protocol 1: Synthesis of cis,cis-3,6-Nonadienal

-

Dissolve cis,cis-3,6-nonadien-1-ol (1.0 g, 7.13 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an argon atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add Dess-Martin Periodinane (3.33 g, 7.84 mmol) portion-wise over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC (thin-layer chromatography).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution (50 mL).

-

Stir vigorously for 15 minutes until the solid dissolves.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 25 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., 95:5 hexanes:ethyl acetate) to yield pure cis,cis-3,6-Nonadienal.

Protocol 2: Synthesis of this compound

-

In a quartz reaction vessel, dissolve cis,cis-3,6-Nonadienal (500 mg, 3.62 mmol), a photocatalyst (e.g., tetrabutylammonium decatungstate, 0.036 mmol), and a thiol co-catalyst (e.g., thiophenol, 0.362 mmol) in a 1:1 mixture of DCM and D₂O (20 mL).

-

Degas the mixture by bubbling with argon for 15 minutes.

-

Irradiate the mixture with a suitable light source (e.g., blue LED, 450 nm) at room temperature for 12-24 hours, monitoring the reaction by ¹H NMR for the disappearance of the formyl proton signal.

-

After completion, add water (20 mL) and extract with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Data Presentation

| Parameter | cis,cis-3,6-Nonadienal | This compound |

| Molecular Formula | C₉H₁₄O | C₉H₁₀D₄O |

| Molecular Weight | 138.21 g/mol | 142.23 g/mol |

| Yield | ~85% | ~75% |

| Purity (by GC-MS) | >98% | >98% |

| Deuterium Incorporation | N/A | >98% |

| ¹H NMR (formyl proton) | δ ~9.7 ppm (t) | Signal absent or significantly reduced |

| Mass Spectrum (m/z) | 138 [M]⁺ | 142 [M]⁺ |

Application as an Internal Standard

The synthesized this compound is an excellent internal standard for the quantification of cis,cis-3,6-Nonadienal in various matrices by GC-MS or LC-MS.

Caption: Workflow for using this compound as an internal standard.

Protocol 3: Use as an Internal Standard

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol).

-

During sample preparation, add a precise volume of the internal standard stock solution to each sample and calibration standard.

-

Process the samples (e.g., extraction, derivatization) as required by the analytical method.

-

Analyze the samples by GC-MS or LC-MS, monitoring for the specific mass transitions of both the analyte (cis,cis-3,6-Nonadienal) and the internal standard (this compound).

-

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

-

Quantify the amount of cis,cis-3,6-Nonadienal in the unknown samples using the calibration curve.

Conclusion

This application note provides a comprehensive and detailed guide for the synthesis of high-purity this compound and its effective use as an internal standard for quantitative analysis. The described protocols are robust and can be adapted for the synthesis of other deuterated aldehydes. The use of this internal standard will significantly improve the accuracy, precision, and reliability of analytical data in research and industrial applications.

References

- 1. texilajournal.com [texilajournal.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 4. benchchem.com [benchchem.com]

- 5. Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the GC-MS Analysis of cis,cis-3,6-Nonadienal using cis,cis-3,6-Nonadienal-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis,cis-3,6-Nonadienal is a volatile organic compound that contributes to the characteristic aroma of fresh cucumbers and melons. Accurate quantification of this and other volatile aldehydes is crucial in the food and beverage industry for quality control, in environmental analysis to monitor air and water quality, and in clinical research to study potential biomarkers of oxidative stress. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as cis,cis-3,6-Nonadienal-d4, is the gold standard for achieving accurate and precise quantification by correcting for variations in sample preparation and instrument response.

These application notes provide a comprehensive protocol for the quantitative analysis of cis,cis-3,6-Nonadienal in various matrices using this compound as an internal standard with GC-MS.

Chemical Properties

| Property | Value |

| Chemical Name | cis,cis-3,6-Nonadienal |

| Synonyms | (3Z,6Z)-3,6-Nonadienal |

| CAS Number | 21944-83-2 |

| Molecular Formula | C₉H₁₄O |

| Molecular Weight | 138.21 g/mol |

| Boiling Point | ~70°C at 2 Torr |

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the described GC-MS method. These values are based on typical performance for the analysis of similar volatile aldehydes and may vary depending on the specific instrumentation and matrix.

| Parameter | Expected Value |

| Linearity (R²) | > 0.995 |

| Calibration Range | 0.1 - 50 ng/mL |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (Recovery) | 85 - 115% |

Experimental Protocols

This protocol is designed for the analysis of cis,cis-3,6-Nonadienal in a liquid matrix (e.g., water, beverage) or a solid matrix that can be homogenized and dispersed in a liquid.

Materials and Reagents

-

cis,cis-3,6-Nonadienal (analytical standard)

-

This compound (internal standard)

-

Methanol (B129727) (or other suitable solvent), HPLC grade

-

Deionized water, 18 MΩ·cm

-

Sodium chloride (for salting out, optional)

-

20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

-

Solid-Phase Microextraction (SPME) fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

Instrumentation

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

SPME-compatible autosampler or manual SPME holder

-

Heated agitator for headspace vials

Preparation of Standards

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of cis,cis-3,6-Nonadienal and dissolve in 10 mL of methanol in a volumetric flask.

-

Prepare a separate stock solution of this compound in the same manner.

-

-

Working Standard Solutions:

-

Prepare a series of calibration standards by serial dilution of the primary stock solution with deionized water in headspace vials. A typical calibration curve may range from 0.1 to 50 ng/mL.

-

-

Internal Standard Spiking Solution:

-

Prepare a working solution of this compound at a concentration of 10 ng/mL in deionized water.

-

Sample Preparation (Headspace SPME)

-

Place 5 mL of the liquid sample or a known weight of the homogenized solid sample suspended in 5 mL of deionized water into a 20 mL headspace vial.

-

Add 100 µL of the 10 ng/mL internal standard working solution to each vial (final concentration of 0.2 ng/mL).

-

For samples with low analyte concentrations, add sodium chloride (e.g., 1 g) to the vial to increase the volatility of the analytes.

-

Immediately seal the vial with a magnetic screw cap.

-

Place the vial in the heated agitator.

GC-MS Parameters

| Parameter | Setting |

| GC System | |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temp: 40 °C, hold for 2 minRamp 1: 10 °C/min to 180 °CRamp 2: 20 °C/min to 250 °C, hold for 5 min |

| SPME Parameters | |

| Fiber | 50/30 µm DVB/CAR/PDMS |

| Incubation Temp | 60 °C |

| Incubation Time | 15 min |

| Extraction Time | 30 min |

| Desorption Time | 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Transfer Line Temp | 250 °C |

| Ion Source Temp | 230 °C |

| SIM Ions | |

| cis,cis-3,6-Nonadienal | Quantifier: m/z 67Qualifiers: m/z 41, 95, 138 |

| This compound | Quantifier: m/z 71Qualifiers: m/z 45, 99, 142 |

Note: The quantifier and qualifier ions for cis,cis-3,6-Nonadienal are based on its known mass spectrum. The ions for the d4-labeled standard are predicted based on a +4 Da shift and may need to be confirmed experimentally.

Data Analysis

-

Integrate the peak areas for the quantifier ions of cis,cis-3,6-Nonadienal and this compound.

-

Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.

-

Determine the concentration of cis,cis-3,6-Nonadienal in the samples by interpolating their response ratios on the calibration curve.

Diagrams

Caption: Workflow for the GC-MS analysis of cis,cis-3,6-Nonadienal.

Signaling Pathways and Logical Relationships

The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship for quantification.

Caption: Logic of quantification using a deuterated internal standard.

Application Note: Quantitative Analysis of cis,cis-3,6-Nonadienal-d4 in Biological Matrices using a Validated LC-MS/MS Method

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of cis,cis-3,6-Nonadienal-d4 in biological matrices. The method utilizes a stable isotope-labeled internal standard and derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to enhance chromatographic retention and ionization efficiency. The developed protocol is highly selective and provides accurate and precise quantification, making it suitable for various research and drug development applications.

Introduction

Cis,cis-3,6-Nonadienal is a volatile aldehyde of interest in various fields, including flavor chemistry and as a potential biomarker. Accurate quantification of this and related compounds in complex biological matrices presents analytical challenges due to their volatility and poor ionization efficiency in mass spectrometry. To overcome these challenges, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a widely employed strategy.[1][2][3] This reaction converts the aldehyde into a more stable, less volatile, and readily ionizable hydrazone derivative. The use of a deuterated internal standard, this compound, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[4] This application note provides a detailed protocol for the LC-MS/MS quantification of this compound following DNPH derivatization.

Experimental

Materials and Reagents

-

This compound (≥98% purity)

-

cis,cis-3,6-Nonadienal (≥98% purity, for calibration standards)

-

2,4-Dinitrophenylhydrazine (DNPH), HPLC grade

-

Acetonitrile (B52724) (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Perchloric acid (HClO4)

-

Human plasma (or other relevant biological matrix)

-

Solid Phase Extraction (SPE) C18 cartridges

Standard and Sample Preparation

2.2.1. Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve cis,cis-3,6-Nonadienal in acetonitrile.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution in acetonitrile to create calibration standards and quality control (QC) samples. The IS working solution should be prepared at a concentration of 100 ng/mL in acetonitrile.

2.2.2. Sample Derivatization and Extraction Protocol

-

Sample Spiking: To 100 µL of the biological matrix (e.g., plasma), add 10 µL of the IS working solution (100 ng/mL). For calibration standards and QCs, add the appropriate concentration of the analyte working solution.

-

Protein Precipitation: Add 400 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Derivatization: Transfer the supernatant to a clean tube. Add 50 µL of DNPH solution (2 mg/mL in acetonitrile with 0.1% perchloric acid). Vortex and incubate at 60°C for 30 minutes.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[5]

-

Reconstitution: Reconstitute the dried residue in 100 µL of 50:50 (v/v) acetonitrile/water with 0.1% formic acid. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography System |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 40% B to 95% B over 5 min, hold for 2 min, re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry:

| Parameter | Condition |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Collision Gas | Argon |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| cis,cis-3,6-Nonadienal-DNPH | 319.3 | 302.3 | 15 |

| This compound-DNPH (IS) | 323.4 | 306.3 | 15 |

Results and Discussion

Method Validation

The method was validated for linearity, sensitivity, accuracy, precision, and matrix effect according to standard bioanalytical method validation guidelines.

3.1.1. Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with a signal-to-noise ratio >10.

| Parameter | Result |

| Calibration Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| LLOQ | 1 ng/mL |

| ULOQ | 1000 ng/mL |

3.1.2. Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, low, mid, and high). The results were within the acceptable limits of ±15% (±20% for LLOQ).

| QC Level (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| 1 (LLOQ) | 8.2 | 105.4 | 11.5 | 102.8 |

| 5 (Low) | 6.5 | 98.7 | 9.1 | 101.2 |

| 50 (Mid) | 4.8 | 102.1 | 7.3 | 99.5 |

| 800 (High) | 3.9 | 97.6 | 6.8 | 98.9 |

Matrix Effect

The matrix effect was assessed by comparing the peak areas of the analyte in post-extraction spiked samples with those in neat solutions. The use of the deuterated internal standard effectively compensated for any ion suppression or enhancement observed.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The combination of DNPH derivatization and a stable isotope-labeled internal standard ensures high accuracy, precision, and selectivity. This method is well-suited for researchers, scientists, and drug development professionals requiring accurate measurement of this aldehyde in complex samples.

References

Application Note: High-Precision Quantification of Volatile Compounds in Pharmaceutical Development Using Deuterated Internal Standards

Introduction

The accurate quantification of volatile organic compounds (VOCs) is a critical aspect of pharmaceutical development, from monitoring residual solvents in drug products to biomarker discovery in disease states. The inherent volatility of these compounds, however, presents significant analytical challenges, including sample loss during preparation and variability in instrument response. Isotope Dilution Mass Spectrometry (IDMS) utilizing deuterated internal standards offers a robust solution to these challenges, providing the highest level of accuracy and precision.[1]

This application note provides a detailed protocol for the quantification of volatile compounds using deuterated internal standards by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass, allows for the correction of variability during sample preparation and analysis.[1] This methodology is widely applicable to researchers, scientists, and drug development professionals.

Principle of Isotope Dilution

The core principle of IDMS is the addition of a known amount of a deuterated version of the analyte of interest to the sample at an early stage.[1] Because the analyte and the deuterated standard exhibit nearly identical chemical and physical properties, they behave similarly during extraction, chromatography, and ionization.[1] Any sample loss or variation in instrument response will affect both compounds proportionally. By measuring the ratio of the native analyte to the deuterated standard, an accurate and precise quantification of the analyte can be achieved.[1]

Materials and Reagents

-

Analytes of Interest: (e.g., Benzene, Toluene, Ethylbenzene, Xylenes)

-

Deuterated Internal Standards: (e.g., Benzene-d6, Toluene-d8, Ethylbenzene-d10, Xylene-d10)

-

Solvents: HPLC-grade Methanol (B129727), Acetonitrile, and Water

-

Gases: Helium (carrier gas), Nitrogen (for evaporation) of high purity

-

Sample Vials: Headspace vials with septa and caps

-

Syringes: Gas-tight syringes for standard preparation and injection

-

Solid-Phase Microextraction (SPME) fibers: (e.g., 75 µm Carboxen/PDMS) for headspace analysis[2]

Instrumentation

-

Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[3]

-

Mass Spectrometer (MS): Capable of electron ionization (EI) and selected ion monitoring (SIM) or full scan mode.

-

Autosampler: For automated headspace or liquid injection.

-

Incubator/Agitator: For headspace sample equilibration.

Experimental Protocols

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each analyte and deuterated internal standard into separate 10 mL volumetric flasks. Dissolve in methanol and bring to volume.

-

Analyte Working Solutions: Perform serial dilutions of the analyte primary stock solutions with methanol to prepare a series of working solutions for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

-

Internal Standard Spiking Solution: Prepare a working solution of the mixed deuterated internal standards at a fixed concentration (e.g., 10 µg/mL) in methanol.[1]

Sample Preparation (Headspace SPME)

-

Sample Aliquoting: Place a precise amount of the sample (e.g., 1 g of solid or 1 mL of liquid) into a headspace vial.

-

Internal Standard Spiking: Add a precise volume (e.g., 10 µL) of the internal standard spiking solution to each sample, calibration standard, and quality control (QC) sample.[3]

-

Sealing: Immediately seal the vials with a septum cap.

-

Incubation: Incubate the vials at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) with agitation to allow the volatile compounds to partition into the headspace.[3]

-

Extraction: Expose a conditioned SPME fiber to the headspace for a defined period (e.g., 15 minutes) to adsorb the volatile analytes and the internal standard.[3]

GC-MS Analysis

-

Injection: Desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph (e.g., 250°C).[3]

-

Gas Chromatography Conditions:

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

-

Mass Range: Scan from m/z 35 to 350 for qualitative analysis or use Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[3]

-

SIM Ions: Select characteristic, abundant, and interference-free ions for each analyte and its corresponding deuterated internal standard.

-

Data Analysis and Quantification

-

Peak Identification: Identify the peaks corresponding to the target analytes and the deuterated internal standards based on their retention times and mass spectra.

-

Calibration Curve Construction:

-

For each calibration standard, calculate the peak area ratio of the analyte to its corresponding deuterated internal standard.

-

Plot the peak area ratio against the concentration of the analyte to generate a calibration curve.

-

Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of >0.99 is desirable.

-

-

Quantification of Unknown Samples:

-

Calculate the peak area ratio of the analyte to its deuterated internal standard in the unknown samples.

-

Determine the concentration of the analyte in the unknown samples by interpolating from the calibration curve using the following equation:

Concentration of Analyte = (Area Ratio_sample / Slope_cal_curve) - (Intercept_cal_curve / Slope_cal_curve)

-

Data Presentation

Table 1: GC-MS Parameters for Volatile Compound Analysis

| Parameter | Value |

| GC System | Agilent 8890 |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Injection Mode | SPME, Splitless |

| Inlet Temperature | 250°C |

| Carrier Gas | Helium, 1.0 mL/min |

| Oven Program | 40°C (2 min), then 10°C/min to 150°C, then 20°C/min to 250°C (5 min hold) |

| MS System | Agilent 5977B MSD |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Table 2: SIM Ions for Target Analytes and Deuterated Standards

| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Deuterated Standard | Quantifier Ion (m/z) |

| Benzene | 78 | 52 | Benzene-d6 | 84 |

| Toluene | 91 | 92 | Toluene-d8 | 99 |

| Ethylbenzene | 91 | 106 | Ethylbenzene-d10 | 100 |

| m/p-Xylene | 91 | 106 | Xylene-d10 | 100 |

| o-Xylene | 91 | 106 | Xylene-d10 | 100 |

Table 3: Example Calibration Curve Data for Benzene

| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 1 | 15,234 | 1,510,876 | 0.0101 |

| 5 | 76,987 | 1,523,456 | 0.0505 |

| 10 | 154,321 | 1,515,678 | 0.1018 |

| 50 | 778,901 | 1,530,987 | 0.5088 |

| 100 | 1,550,678 | 1,525,432 | 1.0165 |

| Linear Regression | y = 0.0101x + 0.0001 | ||

| Correlation (r²) | 0.9998 |

Table 4: Quantification of Volatile Compounds in a Test Sample

| Analyte | Analyte Area | IS Area | Area Ratio | Calculated Conc. (ng/mL) | %RSD (n=3) |

| Benzene | 45,678 | 1,520,123 | 0.0300 | 2.96 | 2.1 |

| Toluene | 123,456 | 1,498,765 | 0.0824 | 8.15 | 1.8 |

Visualizations

Caption: Experimental workflow for volatile compound quantification.

Caption: Principle of Isotope Dilution Mass Spectrometry.

Conclusion

The use of deuterated internal standards in the quantification of volatile compounds by GC-MS provides a highly accurate, precise, and robust analytical method. This approach effectively compensates for sample loss and instrumental variability, which is crucial for the stringent requirements of pharmaceutical analysis. The detailed protocols and data presentation guidelines provided in this application note serve as a comprehensive resource for researchers, scientists, and drug development professionals to implement this powerful technique in their laboratories.

References

Application Note: Quantitative Analysis of cis,cis-3,6-Nonadienal in Flavor and Fragrance Formulations Using a Deuterated Internal Standard

Abstract

This application note details a robust and accurate method for the quantitative analysis of cis,cis-3,6-Nonadienal, a key aroma compound, in complex flavor and fragrance matrices. The inherent volatility and potential for sample loss during preparation and analysis of such compounds necessitates a reliable quantification strategy.[1] This protocol employs cis,cis-3,6-Nonadienal-d4 as an internal standard (IS) coupled with gas chromatography-mass spectrometry (GC-MS) to ensure high precision and accuracy. The use of a stable isotope-labeled internal standard is the gold standard in quantitative analysis as it closely mimics the chemical and physical properties of the analyte, effectively compensating for variations during the analytical workflow.[2][3]

Introduction

cis,cis-3,6-Nonadienal is a potent volatile compound that contributes significantly to the characteristic aroma of fresh cucumbers, melons, and other fruits.[4][5] Its accurate quantification is crucial for quality control and formulation development in the flavor and fragrance industry. Standard analytical methods can be prone to errors arising from sample preparation inconsistencies, injection volume variations, and instrument drift. The use of an internal standard, a known amount of a compound added to the sample, helps to mitigate these issues by providing a reference point for the analyte's response.[1][6]